molecular formula C30H34O6 B3169078 ((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol CAS No. 93451-42-4

((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

Cat. No.: B3169078
CAS No.: 93451-42-4
M. Wt: 490.6 g/mol
InChI Key: OHCBJQXERNTLKZ-UHFFFAOYSA-N
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Description

((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is a benzyl-protected carbohydrate derivative featuring a tetrahydropyran (pyranose) core. Its molecular formula is C₃₀H₃₄O₆, with a molecular weight of 490.60 g/mol and a purity typically exceeding 95% . The compound is characterized by:

  • Three benzyloxy groups at positions 3, 4, and 5 of the pyran ring.
  • An allyloxy group at position 4.
  • A hydroxymethyl (-CH₂OH) substituent at position 2.

This structure is pivotal in synthetic organic chemistry, particularly as an intermediate in glycosylation reactions for oligosaccharide synthesis. The allyloxy group serves as a temporary protecting group, enabling selective deprotection under mild conditions (e.g., Pd-mediated cleavage) .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCBJQXERNTLKZ-ZNOUKXQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol , also known by its CAS number 93451-42-4, is a complex organic molecule with significant potential in pharmacological applications. This article delves into its biological activity, examining various studies that highlight its therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C30H34O6C_{30}H_{34}O_6 with a molecular weight of approximately 490.59 g/mol. Its structure features multiple functional groups, including allyloxy and benzyloxy moieties, which contribute to its biological properties.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for combating oxidative stress in biological systems. A study demonstrated that it could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Antitumor Activity

In vitro studies have shown that the compound possesses antitumor properties . It has been tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in these cell lines .

The proposed mechanisms for its antitumor effects include:

  • Inhibition of cell cycle progression : The compound interferes with the cell cycle, preventing cancer cells from dividing.
  • Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

  • Breast Cancer Study : In a controlled experiment involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to untreated controls .
  • Colon Cancer Research : A separate study focused on HT-29 colon cancer cells showed that the compound not only inhibited growth but also reduced migration and invasion capabilities of the cancer cells by modulating matrix metalloproteinases (MMPs) .

Anti-inflammatory Effects

The compound has also been observed to exhibit anti-inflammatory properties . It reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Research Findings Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntitumorCell cycle inhibition & apoptosis induction
Anti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Protecting Group Dynamics

  • Allyloxy vs. Methoxy : The target compound’s allyloxy group (C₃H₅O-) is more labile than methoxy (CH₃O-), allowing chemoselective deprotection using transition-metal catalysts (e.g., Pd⁰) without disturbing benzyl ethers .
  • Benzyloxy Groups: All analogues share benzyl ethers at positions 3, 4, and 5, which require hydrogenolysis (H₂/Pd-C) or oxidative cleavage for removal.

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how can its stereochemical integrity be maintained?

Methodological Answer:
The synthesis typically involves sequential benzylation and allylation of a carbohydrate-derived precursor. Key steps include:

  • Benzylation : Protecting hydroxyl groups using benzyl bromide (BnBr) in the presence of a base like NaH or Ag₂O under anhydrous conditions .
  • Allylation : Introducing the allyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry by using chiral catalysts or controlled reaction temperatures .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, with monitoring by TLC. Recrystallization may further enhance purity .
  • Stereochemical Verification : Use chiral HPLC or polarimetry to confirm enantiomeric purity .

Advanced Question: How can conflicting NMR data for this compound be resolved, particularly regarding proton coupling constants in the tetrahydropyran ring?

Methodological Answer:
Discrepancies in coupling constants (e.g., J2,3J_{2,3} vs. J3,4J_{3,4}) arise from conformational flexibility or overlapping signals. Strategies include:

  • Variable Temperature NMR : Analyze spectra at low temperatures (e.g., −40°C) to "freeze" ring conformations and resolve splitting patterns .
  • COSY and NOESY : Use 2D NMR to correlate adjacent protons and identify spatial proximities, clarifying axial/equatorial substituent orientations .
  • Computational Modeling : Compare experimental data with DFT-calculated coupling constants (e.g., using Gaussian or ORCA) for different chair conformers .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal (e.g., rotovap) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .
  • Storage : Store at 2–8°C in airtight containers, away from ignition sources due to flammability risks .

Advanced Question: How do the benzyloxy groups influence the compound’s reactivity in glycosylation reactions, and how can this be optimized?

Methodological Answer:

  • Electron-Withdrawing Effects : Benzyloxy groups reduce the nucleophilicity of the anomeric oxygen, slowing glycosylation. Use Lewis acids (e.g., BF₃·Et₂O) to activate the leaving group .
  • Steric Hindrance : Bulky benzyl groups impede access to the anomeric center. Optimize by:
    • Temporary Protecting Groups : Replace benzyl with acetyl groups for critical steps, then re-benzylate .
    • Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, high-pressure conditions .
  • Monitoring : Track reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H, 13C^{13}C, DEPT-135, and HSQC to assign all protons and carbons. Key signals: allyl protons (δ 5.2–5.9 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated for C₃₄H₃₈O₇: 582.26 g/mol) .
  • IR Spectroscopy : Identify hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) stretches to verify protective groups .

Advanced Question: How can contradictory biological activity data (e.g., in drug discovery assays) be addressed when using this compound as a precursor?

Methodological Answer:

  • Batch Consistency : Ensure synthetic reproducibility by standardizing purification (e.g., ≥95% purity via HPLC) and characterizing each batch with 1H^1H-NMR .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., de-allylated or debenzylated byproducts) that may interfere with assays .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing allyloxy with propargyloxy) to isolate bioactive motifs .

Basic Question: What are the recommended solvents for recrystallization, and how does solvent choice impact crystal morphology?

Methodological Answer:

  • Solvent Selection : Ethanol/water or dichloromethane/hexane mixtures are common. Polar solvents (e.g., EtOH) yield needle-like crystals, while nonpolar solvents (e.g., hexane) produce blocky crystals .
  • Crystallization Monitoring : Use XRPD to compare polymorphs and ensure reproducibility. Slow cooling (0.5°C/min) enhances crystal quality .

Advanced Question: How can computational tools predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction : Software like MarvinSketch or ACD/Labs estimates protonation states. Allyloxy groups may deprotonate at pH >10, affecting solubility .
  • MD Simulations : Run molecular dynamics (e.g., GROMACS) to model hydrolysis rates in aqueous buffers. Focus on benzyl ether cleavage mechanisms .
  • Experimental Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC .

Basic Question: How should researchers handle discrepancies between theoretical and observed molecular weights?

Methodological Answer:

  • Isotopic Peaks : Check for 37Cl^{37}Cl or 81Br^{81}Br isotopes in HR-MS if halogens are present .
  • Adduct Formation : ESI-MS often shows [M+Na]⁺ or [M+H]⁺. Use ammonium acetate to suppress adducts .
  • Impurity Profiling : LC-MS/MS can detect co-eluting impurities (e.g., residual benzyl bromide) contributing to mass errors .

Advanced Question: What strategies mitigate racemization during functionalization of the hydroxymethyl group?

Methodological Answer:

  • Low-Temperature Reactions : Perform acylations or alkylations at −20°C to slow epimerization .
  • Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to temporarily fix stereochemistry during derivatization .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively modify the hydroxymethyl group without racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
Reactant of Route 2
((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

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